molecular formula C12H14FNO3 B5254904 ETHYL {[2-(4-FLUOROPHENYL)ETHYL]CARBAMOYL}FORMATE

ETHYL {[2-(4-FLUOROPHENYL)ETHYL]CARBAMOYL}FORMATE

Cat. No.: B5254904
M. Wt: 239.24 g/mol
InChI Key: LFZSYDRRAMRZTD-UHFFFAOYSA-N
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Description

Ethyl {[2-(4-fluorophenyl)ethyl]carbamoyl}formate: is an organic compound with the molecular formula C12H14FNO3. It is a derivative of carbamic acid and contains a fluorophenyl group, making it a valuable compound in various chemical and pharmaceutical applications.

Properties

IUPAC Name

ethyl 2-[2-(4-fluorophenyl)ethylamino]-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO3/c1-2-17-12(16)11(15)14-8-7-9-3-5-10(13)6-4-9/h3-6H,2,7-8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFZSYDRRAMRZTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NCCC1=CC=C(C=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of ethyl {[2-(4-fluorophenyl)ethyl]carbamoyl}formate typically begins with 4-fluorophenylacetic acid and ethyl chloroformate.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out under anhydrous conditions to prevent hydrolysis and ensure high yields.

Industrial Production Methods:

  • Industrial production of this compound involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Ethyl {[2-(4-fluorophenyl)ethyl]carbamoyl}formate can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitrating agents (HNO3/H2SO4) or halogenating agents (Br2/FeBr3).

Major Products:

  • The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry:

  • Ethyl {[2-(4-fluorophenyl)ethyl]carbamoyl}formate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology:

  • In biological research, this compound is used to study the effects of fluorinated compounds on biological systems and to develop new bioactive molecules.

Medicine:

  • The compound has potential applications in drug development, particularly in the design of new therapeutic agents targeting specific enzymes or receptors.

Industry:

  • In the industrial sector, this compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

Molecular Targets and Pathways:

  • The mechanism of action of ethyl {[2-(4-fluorophenyl)ethyl]carbamoyl}formate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity and selectivity, making it a valuable tool in biochemical studies.

Comparison with Similar Compounds

    Ethyl {[2-(4-chlorophenyl)ethyl]carbamoyl}formate: Similar structure but with a chlorine atom instead of fluorine.

    Ethyl {[2-(4-bromophenyl)ethyl]carbamoyl}formate: Contains a bromine atom in place of fluorine.

    Ethyl {[2-(4-methylphenyl)ethyl]carbamoyl}formate: Features a methyl group instead of fluorine.

Uniqueness:

  • The presence of the fluorine atom in ethyl {[2-(4-fluorophenyl)ethyl]carbamoyl}formate imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its performance in various applications compared to its analogs.

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